molecular formula C16H15N5O B5729894 N-(2,6-dimethylphenyl)-3-(1H-tetrazol-1-yl)benzamide

N-(2,6-dimethylphenyl)-3-(1H-tetrazol-1-yl)benzamide

Número de catálogo B5729894
Peso molecular: 293.32 g/mol
Clave InChI: LXPFGZFZRYKTKI-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-(2,6-dimethylphenyl)-3-(1H-tetrazol-1-yl)benzamide, also known as DMPTB, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound belongs to the class of tetrazole-containing benzamides, which have been shown to exhibit various biological activities.

Mecanismo De Acción

The mechanism of action of N-(2,6-dimethylphenyl)-3-(1H-tetrazol-1-yl)benzamide involves its binding to the PDZ domain of PSD-95, which disrupts the interaction between PSD-95 and its binding partners. This leads to the modulation of various signaling pathways that are involved in synaptic plasticity and neuronal function.
Biochemical and Physiological Effects:
N-(2,6-dimethylphenyl)-3-(1H-tetrazol-1-yl)benzamide has been shown to have various biochemical and physiological effects. For example, it has been shown to modulate the activity of ion channels and receptors, which are involved in the regulation of neuronal excitability and synaptic transmission. In addition, N-(2,6-dimethylphenyl)-3-(1H-tetrazol-1-yl)benzamide has been shown to enhance the survival of neuronal cells under conditions of oxidative stress.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the advantages of using N-(2,6-dimethylphenyl)-3-(1H-tetrazol-1-yl)benzamide in lab experiments is its ability to selectively target the PDZ domain of PSD-95, which is involved in various neurological disorders. In addition, N-(2,6-dimethylphenyl)-3-(1H-tetrazol-1-yl)benzamide has been shown to have low toxicity and good bioavailability, making it a promising candidate for further development.
However, one of the limitations of using N-(2,6-dimethylphenyl)-3-(1H-tetrazol-1-yl)benzamide in lab experiments is its relatively low potency, which may limit its efficacy in certain applications. In addition, the mechanism of action of N-(2,6-dimethylphenyl)-3-(1H-tetrazol-1-yl)benzamide is not fully understood, which may limit its use in certain experimental settings.

Direcciones Futuras

There are several future directions for the study of N-(2,6-dimethylphenyl)-3-(1H-tetrazol-1-yl)benzamide. One area of interest is the development of more potent analogs of N-(2,6-dimethylphenyl)-3-(1H-tetrazol-1-yl)benzamide that can selectively target the PDZ domain of PSD-95 with higher affinity. In addition, further studies are needed to elucidate the mechanism of action of N-(2,6-dimethylphenyl)-3-(1H-tetrazol-1-yl)benzamide and its effects on various signaling pathways. Finally, the potential therapeutic applications of N-(2,6-dimethylphenyl)-3-(1H-tetrazol-1-yl)benzamide in neurological disorders should be further explored.

Métodos De Síntesis

The synthesis of N-(2,6-dimethylphenyl)-3-(1H-tetrazol-1-yl)benzamide involves the reaction of 2,6-dimethylaniline with 3-(1H-tetrazol-1-yl)benzoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is then purified by column chromatography to obtain pure N-(2,6-dimethylphenyl)-3-(1H-tetrazol-1-yl)benzamide.

Aplicaciones Científicas De Investigación

N-(2,6-dimethylphenyl)-3-(1H-tetrazol-1-yl)benzamide has been extensively studied for its potential applications in scientific research. One of the main areas of interest is its activity as a potential inhibitor of protein-protein interactions. This is because N-(2,6-dimethylphenyl)-3-(1H-tetrazol-1-yl)benzamide has been shown to bind to the PDZ domain of the protein PSD-95, which is involved in the regulation of synaptic plasticity and is implicated in various neurological disorders.

Propiedades

IUPAC Name

N-(2,6-dimethylphenyl)-3-(tetrazol-1-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N5O/c1-11-5-3-6-12(2)15(11)18-16(22)13-7-4-8-14(9-13)21-10-17-19-20-21/h3-10H,1-2H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXPFGZFZRYKTKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)C2=CC(=CC=C2)N3C=NN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,6-dimethylphenyl)-3-(1H-tetrazol-1-yl)benzamide

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.